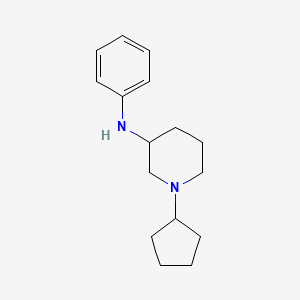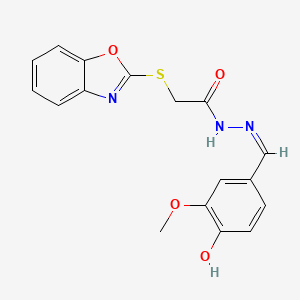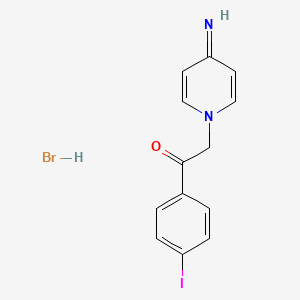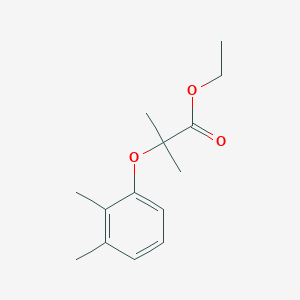
1-cyclopentyl-N-phenyl-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-N-phenyl-3-piperidinamine, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a range of beneficial effects on neurological function.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-N-phenyl-3-piperidinamine-115 involves inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and increased levels of GABA can have a range of beneficial effects on neurological function. In addition, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to have effects on other neurotransmitter systems, including dopamine and glutamate, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased levels of GABA in the brain, decreased seizure activity, and changes in neurotransmitter levels and receptor function. In addition, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to have effects on behavior, including changes in locomotor activity, anxiety, and addiction-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopentyl-N-phenyl-3-piperidinamine-115 has several advantages for use in lab experiments, including its potency and selectivity as a GABA transaminase inhibitor, its ability to cross the blood-brain barrier, and its stability and solubility in aqueous solutions. However, there are also limitations to its use, including potential toxicity at high doses, the need for careful dosing and monitoring, and the potential for off-target effects on other neurotransmitter systems.
Orientations Futures
There are several future directions for research on 1-cyclopentyl-N-phenyl-3-piperidinamine-115, including further studies of its therapeutic potential in neurological disorders, investigations of its effects on other neurotransmitter systems, and development of more selective and potent inhibitors of GABA transaminase. In addition, studies of the pharmacokinetics and pharmacodynamics of 1-cyclopentyl-N-phenyl-3-piperidinamine-115 in humans are needed to determine its safety and efficacy as a potential therapeutic agent. Overall, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 represents a promising avenue for research into the treatment of neurological disorders.
Méthodes De Synthèse
1-cyclopentyl-N-phenyl-3-piperidinamine-115 can be synthesized using a variety of methods, including the reaction of cyclopentanone with phenylhydrazine to form 1-phenylcyclopentene-1-carbaldehyde, which is then reacted with piperidine to form 1-cyclopentyl-N-phenyl-3-piperidinamine-115. Other methods involve the use of different starting materials and reagents, but the overall process involves several steps of chemical synthesis and purification to obtain a pure and stable product.
Applications De Recherche Scientifique
1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In animal models of these disorders, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to have significant effects on neurotransmitter levels, seizure activity, and behavior. In addition, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to enhance the effects of other drugs used to treat these disorders, suggesting that it may have a synergistic effect when used in combination with other therapies.
Propriétés
IUPAC Name |
1-cyclopentyl-N-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-7-14(8-3-1)17-15-9-6-12-18(13-15)16-10-4-5-11-16/h1-3,7-8,15-17H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPSGSJTPAWTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)
![3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)
![7-[(5-oxopyrrolidin-2-yl)acetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968486.png)

![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)

![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)

![1-(2-methylphenyl)-4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)piperazine](/img/structure/B5968556.png)
![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)

